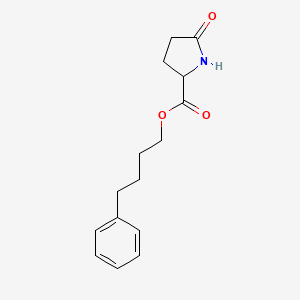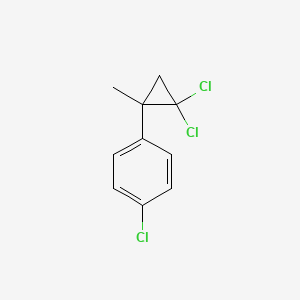
1-Chloro-4-(2,2-dichloro-1-methylcyclopropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(2,2-dichloro-1-methylcyclopropyl)benzene is an organic compound with the molecular formula C10H9Cl3. It is a derivative of benzene, where a chlorine atom is attached to the benzene ring at the para position, and a 2,2-dichloro-1-methylcyclopropyl group is attached to the benzene ring. This compound is known for its unique chemical structure and properties, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-Chloro-4-(2,2-dichloro-1-methylcyclopropyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 4-(2,2-dichloro-1-methylcyclopropyl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom at the para position of the benzene ring.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Chloro-4-(2,2-dichloro-1-methylcyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the chlorine atom on the benzene ring is replaced by a nucleophile. Common reagents for these reactions include sodium hydroxide and potassium hydroxide.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropyl derivatives with reduced chlorine content. Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-4-(2,2-dichloro-1-methylcyclopropyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2,2-dichloro-1-methylcyclopropyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Chloro-4-(2,2-dichloro-1-methylcyclopropyl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-(1-chloro-2-methylpropyl)benzene: This compound has a similar structure but with a different substituent on the cyclopropyl group.
1,4-Dichlorobenzene: A simpler compound with two chlorine atoms attached to the benzene ring at the para positions.
2,2-Dichloro-1-methylcyclopropylbenzene: A compound with a similar cyclopropyl group but without the chlorine atom on the benzene ring.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
25108-69-4 |
|---|---|
Molecular Formula |
C10H9Cl3 |
Molecular Weight |
235.5 g/mol |
IUPAC Name |
1-chloro-4-(2,2-dichloro-1-methylcyclopropyl)benzene |
InChI |
InChI=1S/C10H9Cl3/c1-9(6-10(9,12)13)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 |
InChI Key |
OCHIAXYXHFOANO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(Cl)Cl)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


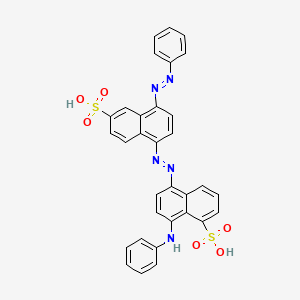
![Benzothiazole, 5-chloro-2-[2-[(5-chloro-2-benzothiazolyl)methylene]butylidene]-3-ethyl-2,3-dihydro-](/img/structure/B13756590.png)
![1,2-Dicarbadodecaborane(12), 1-[(propylthio)methyl]-](/img/structure/B13756594.png)
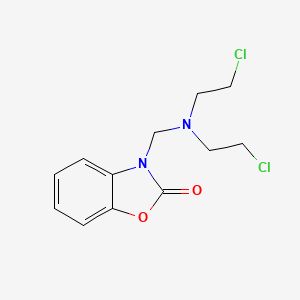
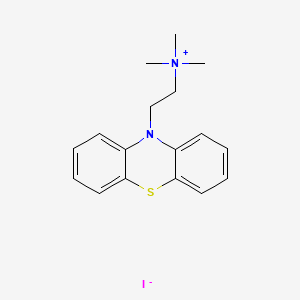

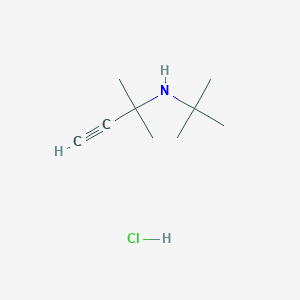
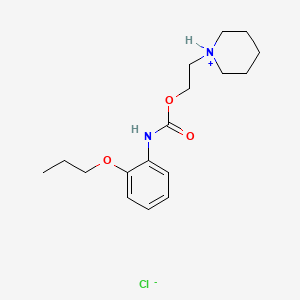
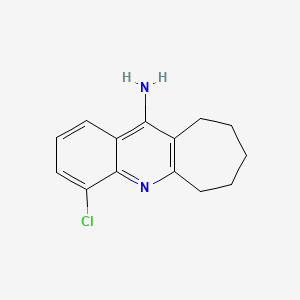
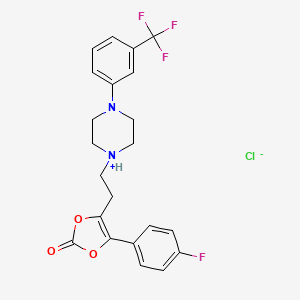
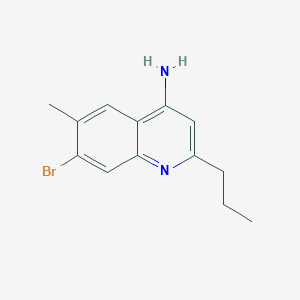

![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756665.png)
